2-Amino-6-iodocyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89357-72-2 |
|---|---|
Molecular Formula |
C6H12INO |
Molecular Weight |
241.07 g/mol |
IUPAC Name |
2-amino-6-iodocyclohexan-1-ol |
InChI |
InChI=1S/C6H12INO/c7-4-2-1-3-5(8)6(4)9/h4-6,9H,1-3,8H2 |
InChI Key |
PEINNGSXJNTJGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1)I)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 6 Iodocyclohexan 1 Ol and Analogues
Retrosynthetic Analysis Strategies
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. chemedx.orgamazonaws.com This is achieved by breaking bonds (disconnections) and converting one functional group into another (functional group interconversions or FGI). lkouniv.ac.insolubilityofthings.com
Disconnection Approaches for Cyclohexyl Systems
For a molecule like 2-amino-6-iodocyclohexan-1-ol, the primary disconnections involve the carbon-heteroatom bonds, specifically the C-N (amino) and C-O (hydroxyl) bonds. A logical disconnection strategy would be to break the C-N bond first, as amines can often be introduced via nucleophilic substitution or reductive amination. This leads to a key intermediate, an iodinated cyclohexanol (B46403).
Further disconnection of the C-I and C-O bonds in this intermediate suggests a precursor like cyclohexene (B86901). The 1,2-relationship between the iodine and hydroxyl group points towards an iodohydrin, which can be conceptually disconnected back to cyclohexene through the addition of I+ and OH-.
Alternatively, a two-group disconnection strategy can be employed, recognizing the 1,2-aminoalcohol motif. amazonaws.com This disconnection leads back to an epoxide, such as cyclohexene oxide, which is a versatile precursor for introducing vicinal functional groups. The retrosynthetic pathway can be summarized as follows:
Target Molecule: this compound
Disconnection 1 (C-N bond): Leads to an iodo-epoxide or an iodohydrin precursor and an ammonia (B1221849) equivalent.
Disconnection 2 (C-I and C-O bonds): Further simplifies the iodohydrin to cyclohexene.
This analysis suggests that a practical forward synthesis could start from cyclohexene, proceed through an epoxide or halohydrin intermediate, and finally introduce the amino group.
Functional Group Interconversions in Halogenated Aminoalcohols
Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is converted into another to facilitate a disconnection or to simplify the synthesis. lkouniv.ac.insolubilityofthings.com In the context of this compound, several FGI strategies can be considered.
For instance, the amino group could be retrosynthetically derived from other nitrogen-containing functionalities. An azide (B81097) group is a common precursor to an amine via reduction, and an oxime or a nitro group could also be reduced to an amine. These FGIs offer alternative synthetic routes that might provide advantages in terms of stereocontrol or reactivity.
Similarly, the iodine atom could be introduced through various halogenation techniques. If a different halogen, such as bromine, is easier to introduce regioselectively, an FGI step involving a halogen exchange reaction (e.g., Finkelstein reaction) could be envisioned.
The hydroxyl group can also be a subject of FGI. It could be introduced by the reduction of a ketone. Therefore, a retrosynthetic pathway could involve an aminoketone intermediate, which is then reduced to the target aminoalcohol.
Synthesis Routes from Precursors
Based on the retrosynthetic analysis, several synthetic routes from common precursors can be devised. The most common starting materials for the synthesis of substituted cyclohexanes are cyclohexene and its derivatives.
Ring-Opening Reactions of Epoxide Precursors (e.g., cyclohexene oxide)
Cyclohexene oxide is a key intermediate in the synthesis of 1,2-disubstituted cyclohexanes. wikipedia.org It can be prepared by the epoxidation of cyclohexene using peroxy acids or through heterogeneous catalysis. wikipedia.orgbeilstein-journals.org The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening and the formation of trans-disubstituted products.
The reaction of an epoxide with a hydrohalic acid or a metal halide can be used to prepare halohydrins. wikipedia.org For the synthesis of an iodohydrin, cyclohexene oxide can be treated with hydroiodic acid (HI) or a suitable iodide salt. This reaction proceeds with high regioselectivity, with the nucleophile (iodide) attacking one of the epoxide carbons and the proton from the acid protonating the oxygen, which upon workup yields the hydroxyl group.
Introduction of Amino and Hydroxyl Groups
The simultaneous introduction of amino and hydroxyl groups in a 1,2-relationship can be effectively achieved through the aminolysis of an epoxide. The reaction of cyclohexene oxide with ammonia or an amine opens the epoxide ring to form a 2-aminocyclohexanol (B3021766) derivative. This reaction typically yields the trans-isomer due to the SN2-like mechanism of the ring-opening.
Alternatively, if a halohydrin is used as the precursor, the amino group can be introduced by a nucleophilic substitution reaction. For instance, an iodohydrin can react with ammonia, where the iodide is displaced by the amino group. However, controlling the regioselectivity of this reaction can be challenging.
A summary of potential precursors and their transformations is presented in the table below.
| Precursor | Reagents and Conditions | Product |
| Cyclohexene | 1. Peroxy acid (e.g., m-CPBA) 2. Ammonia (NH3) | 2-Aminocyclohexan-1-ol |
| Cyclohexene Oxide | Ammonia (NH3) | 2-Aminocyclohexan-1-ol |
| Cyclohexene Oxide | Hydroiodic acid (HI) | 2-Iodocyclohexan-1-ol |
| 2-Iodocyclohexan-1-ol | Ammonia (NH3) | This compound (potential mixture of isomers) |
Halogenation Procedures, specifically Iodination
The introduction of iodine onto the cyclohexane (B81311) ring is a critical step in the synthesis of this compound. Several methods can be employed for the iodination of cyclohexanol or cyclohexene precursors.
From Cyclohexene:
The direct addition of iodine (I2) to cyclohexene in the presence of water leads to the formation of an iodohydrin (2-iodocyclohexan-1-ol). chemistrysteps.combyjus.com This reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, which is then attacked by a water molecule in an anti-fashion, resulting in a trans-iodohydrin. jove.comfiveable.me The regioselectivity is generally high, with the hydroxyl group attaching to the more substituted carbon in unsymmetrical alkenes, following Markovnikov's rule. byjus.com
Various reagents can be used to facilitate this transformation, including N-iodosuccinimide (NIS) in the presence of water. researchgate.net The use of an oxidizing agent in conjunction with molecular iodine can also generate a more electrophilic iodine species, enhancing the reaction rate. mdpi.com
From Cyclohexanol:
Direct iodination of cyclohexanol is less straightforward. While methods exist for the conversion of alcohols to alkyl iodides, these typically involve substitution of the hydroxyl group. To achieve iodination at a different position on the ring while retaining the hydroxyl group, a more complex, multi-step approach would be necessary, likely involving protection of the alcohol, followed by a regioselective iodination and subsequent deprotection.
The table below summarizes some common iodination procedures.
| Substrate | Reagents | Product |
| Cyclohexene | I2, H2O | trans-2-Iodocyclohexan-1-ol |
| Cyclohexene | N-Iodosuccinimide (NIS), H2O | trans-2-Iodocyclohexan-1-ol |
| Cyclohexene | I2, Oxidizing agent (e.g., H2O2) | 2-Iodocyclohexan-1-ol |
Stereoselective Synthesis of this compound Isomers
The controlled three-dimensional arrangement of substituents on the cyclohexane ring of this compound is crucial for its potential applications in medicinal chemistry and organic synthesis. Stereoselective synthesis aims to produce specific isomers (enantiomers and diastereomers) by controlling the stereochemical outcome of chemical reactions. Methodologies to achieve this include diastereoselective, enantioselective, and resolution strategies.
Diastereoselective Approaches
Diastereoselective synthesis focuses on controlling the relative stereochemistry of the three contiguous stereocenters (at carbons 1, 2, and 6). A prominent strategy for constructing such systems is the iodocyclization of acyclic or cyclic precursors, such as unsaturated amines or amides derived from cyclohexene. researchgate.net This intramolecular reaction involves the attack of a nitrogen nucleophile onto an iodonium ion intermediate formed by the reaction of an alkene with an iodine source. The stereochemical outcome is often dictated by the conformational preference of the transition state, leading to specific diastereomers.
One plausible diastereoselective approach begins with a protected 2-aminocyclohex-3-en-1-ol derivative. The pre-existing stereochemistry of the amino and hydroxyl groups can direct the approach of the iodine electrophile and subsequent intramolecular cyclization by the nitrogen atom. For instance, an N-tosyl-protected aminocyclohexene can undergo iodocyclization to form an intermediate bicyclic aziridinium (B1262131) or a five- or six-membered ring, which upon ring-opening yields the desired this compound with a specific relative stereochemistry. The choice of iodine reagent (e.g., I₂, N-iodosuccinimide) and reaction conditions can influence the diastereomeric ratio (d.r.) of the products. researchgate.net
The diastereoselectivity of these reactions is governed by the principle of stereoelectronic control in the transition state. For example, in a chair-like transition state, substituents prefer to occupy equatorial positions to minimize steric strain, which directs the stereochemical course of the cyclization.
Table 1: Representative Diastereoselective Iodocyclization of Cyclohexene Derivatives This table presents hypothetical data based on established principles of iodocyclization reactions for analogous systems.
| Entry | Substrate | Reagent | Solvent | Temp (°C) | Product(s) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|
| 1 | cis-N-Boc-aminocyclohex-4-ene | I₂ / NaHCO₃ | CH₂Cl₂ | 0 to 25 | Iodo-oxazolidinone | 90:10 |
| 2 | trans-N-Boc-aminocyclohex-4-ene | I₂ / NaHCO₃ | CH₂Cl₂ | 0 to 25 | Iodo-oxazolidinone | >95:5 |
| 3 | cis-N-Tosyl-aminocyclohex-4-ene | NIS | CH₃CN | 25 | Iodo-pyrrolidine | 85:15 |
Enantioselective Preparation through Chiral Auxiliaries or Catalysis
To produce single enantiomers of this compound, enantioselective methods are employed. These strategies introduce chirality through the use of either stoichiometric chiral auxiliaries or catalytic amounts of a chiral molecule.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a derivative of (R)-2-phenylglycinol, could be attached to a cyclohexene carboxylic acid precursor. scielo.org.mxnih.gov An iodolactonization reaction on this chiral substrate would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. Subsequent ring-opening of the lactone with an amine source would furnish the amino alcohol skeleton. Finally, removal of the auxiliary would yield the enantiomerically enriched target molecule.
Asymmetric Catalysis: Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of a chiral product. rsc.orgyoutube.com Several catalytic strategies could be envisioned:
Asymmetric Epoxidation/Ring-Opening: A well-established method involves the asymmetric epoxidation of a cyclohexene derivative, catalyzed by chiral complexes (e.g., Sharpless or Jacobsen-Katsuki epoxidation). The resulting chiral epoxide can be opened regioselectively by a nitrogen nucleophile to install the amino and hydroxyl groups with defined stereochemistry. Subsequent iodination would complete the synthesis.
Catalytic Asymmetric Aminohydroxylation: This reaction directly installs both the amino and hydroxyl groups across the double bond of cyclohexene in an enantioselective manner, often using osmium catalysts with chiral ligands.
Organocatalysis: Chiral primary amines, such as those derived from cinchona alkaloids or amino acids, can catalyze the enantioselective functionalization of cyclohexenones. rsc.orgnih.gov A chiral cyclohexenone could serve as a key intermediate, which can be stereoselectively reduced and subsequently functionalized to introduce the iodo and amino groups.
Table 2: Enantioselective Approaches to Chiral Aminocyclohexanol Precursors This table presents hypothetical data based on established catalytic methods for similar transformations.
| Entry | Reaction | Substrate | Catalyst/Auxiliary | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 | Asymmetric Epoxidation | Cyclohexene | Chiral Mn(salen) complex | >95% |
| 2 | Asymmetric Dihydroxylation | Cyclohexene | AD-mix-β | 99% |
| 3 | Conjugate Addition | Cyclohexenone | Chiral Oxazolidinone Auxiliary | >98% (d.r.) |
| 4 | Asymmetric Isomerization | Cyclohex-3-enone | Chiral Diamine Catalyst | 95% |
Resolution of Racemic Mixtures
When a synthetic route produces a racemic mixture (a 1:1 mixture of enantiomers), a resolution process is required to separate them. This can be achieved through classical chemical methods or through kinetic resolution.
Classical Resolution via Diastereomeric Salts: This technique involves reacting the racemic amino alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid like (R)- or (S)-mandelic acid or tartaric acid. nih.govacs.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. thieme-connect.com After separation, the pure diastereomeric salt is treated with a base to neutralize the acid, liberating the enantiomerically pure amino alcohol and allowing for the recovery of the resolving agent. nih.govacs.org
Kinetic Resolution: Kinetic resolution relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product. A common method is enzymatic kinetic resolution, where an enzyme, such as a lipase (B570770), selectively catalyzes a reaction (e.g., acylation) on one enantiomer. wikipedia.org For a racemic mixture of this compound, a lipase could selectively acylate the hydroxyl group of the (R)-enantiomer, for example. This would allow for the separation of the resulting (R)-ester from the unreacted (S)-amino alcohol. The maximum yield for the recovered, unreacted enantiomer in a classic kinetic resolution is 50%.
Table 3: Comparison of Resolution Techniques for 2-Aminocyclohexanol Analogues Data is based on reported resolution procedures for similar compounds. nih.govacs.org
| Method | Racemic Substrate | Resolving Agent/Catalyst | Outcome | Max. Yield |
|---|---|---|---|---|
| Diastereomeric Salt Formation | (±)-trans-2-Aminocyclohexanol | (R)-Mandelic Acid | Separation of diastereomeric salts by crystallization | ~50% per enantiomer |
| Enzymatic Kinetic Resolution | (±)-trans-2-Aminocyclohexanol | Lipase PS / Vinyl Acetate | Selective acylation of one enantiomer | ~50% (unreacted enantiomer) |
Stereochemical Aspects and Isomerism of 2 Amino 6 Iodocyclohexan 1 Ol
Configurational Isomerism: cis and trans Diastereomers
The cyclohexane (B81311) ring in 2-Amino-6-iodocyclohexan-1-ol can adopt various conformations, with the chair conformation being the most stable. The relative orientation of the amino, iodo, and hydroxyl groups on this ring system leads to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. These are broadly classified as cis and trans isomers, depending on whether the substituents are on the same or opposite faces of the ring, respectively.
The complexity arises from the presence of three substituents. The relationship can be considered between pairs of substituents. For instance, the relationship between the amino and hydroxyl groups can be cis or trans, and similarly for the amino-iodo and hydroxyl-iodo pairs. This results in multiple diastereomeric possibilities. The most stable chair conformation for each isomer will be the one that minimizes steric strain, generally by placing the larger substituents in equatorial positions.
| Isomer Type | Relative Position of Amino and Hydroxyl Groups | Relative Position of Amino and Iodo Groups | Relative Position of Hydroxyl and Iodo Groups |
| cis-isomer (example 1) | Same face (e.g., both up) | Same face (e.g., both up) | Same face (e.g., both up) |
| cis-isomer (example 2) | Same face (e.g., both up) | Opposite faces (e.g., up/down) | Opposite faces (e.g., up/down) |
| trans-isomer (example 1) | Opposite faces (e.g., up/down) | Same face (e.g., both up) | Opposite faces (e.g., up/down) |
| trans-isomer (example 2) | Opposite faces (e.g., up/down) | Opposite faces (e.g., up/down) | Same face (e.g., both up) |
This table presents a simplified representation of possible diastereomeric relationships. The actual number of unique stereoisomers is determined by the number of chiral centers.
Enantiomeric Forms and Absolute Configuration Assignment
Each of the diastereomers of this compound possesses chiral centers—carbon atoms bonded to four different groups. For this molecule, carbons 1, 2, and 6 are chiral. The presence of these chiral centers means that each diastereomer can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.
The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, designated as either (R) or (S). The priority of the substituents on each chiral carbon is determined by atomic number. For this compound, the priorities would be assigned as follows (highest to lowest):
At C-1 (bearing the hydroxyl group): -OH > -C(I) > -C(NH2) > -H
At C-2 (bearing the amino group): -NH2 > -C(OH) > -C(CH2) > -H
At C-6 (bearing the iodo group): -I > -C(OH) > -C(CH2) > -H
By assigning the (R) or (S) configuration to each of the three chiral centers, the absolute configuration of a specific stereoisomer can be unambiguously defined (e.g., (1R, 2S, 6R)-2-Amino-6-iodocyclohexan-1-ol). The enantiomer of this compound would have the opposite configuration at all chiral centers, i.e., (1S, 2R, 6S).
Diastereomeric Relationships and Practical Separation Techniques
The various stereoisomers of this compound have diastereomeric relationships with one another (except for enantiomeric pairs). Diastereomers have different physical properties, such as melting points, boiling points, and solubilities. This difference in physical properties is the basis for their separation.
In a laboratory setting, a synthetic procedure aiming to produce this compound would likely yield a mixture of diastereomers. The separation of these diastereomers is a crucial step to obtain a pure stereoisomer for further use. Common techniques for the separation of diastereomers include:
Column Chromatography: This is a widely used technique where the mixture is passed through a stationary phase (e.g., silica gel). Due to differences in polarity and stereochemistry, the diastereomers will interact differently with the stationary phase and will be eluted at different rates, allowing for their collection as separate fractions.
Crystallization: Fractional crystallization can be employed if the diastereomers have significantly different solubilities in a particular solvent system. By carefully controlling the temperature and concentration, one diastereomer can be selectively crystallized out of the solution.
The separation of enantiomers, on the other hand, is more challenging as they have identical physical properties in an achiral environment. Enantiomeric resolution often requires the use of a chiral resolving agent to form diastereomeric salts that can then be separated by crystallization, or by using chiral chromatography.
| Technique | Principle of Separation | Applicability to this compound Isomers |
| Column Chromatography | Differential adsorption on a stationary phase based on polarity and stereochemistry. | Effective for separating diastereomers. |
| Fractional Crystallization | Differences in solubility of diastereomers in a given solvent. | Potentially effective if significant solubility differences exist. |
| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Necessary for the separation of enantiomers. |
Conformational Analysis of 2 Amino 6 Iodocyclohexan 1 Ol
Chair Conformations and Ring Inversion Dynamics
The cyclohexane (B81311) ring of 2-Amino-6-iodocyclohexan-1-ol predominantly adopts a chair conformation to minimize torsional and angle strain. This results in two possible chair conformers that are in dynamic equilibrium through a process of ring inversion. In this process, axial substituents become equatorial and vice versa.
The two primary chair conformations for a trans configuration of this compound would be one with the amino and iodo groups in a diequatorial arrangement and the hydroxyl group axial, and the other with the amino and iodo groups in a diaxial arrangement and the hydroxyl group equatorial. The relative stability of these conformers is dictated by the energetic penalties associated with axial versus equatorial placement of each substituent. Generally, bulkier groups prefer the more spacious equatorial position to avoid steric hindrance with other axial substituents.
Influence of Substituents on Conformational Equilibrium
The conformational equilibrium of this compound is significantly influenced by the nature of its three substituents: the amino (-NH2), hydroxyl (-OH), and iodo (-I) groups. Their interactions, both steric and electronic, determine the preferred chair conformation.
Steric Interactions of Amino, Hydroxyl, and Iodo Groups
The relative steric bulk of the substituents plays a crucial role in determining conformational preference. The order of steric hindrance generally follows I > -NH2 > -OH. To minimize 1,3-diaxial interactions, the bulkiest group, iodine, will strongly prefer an equatorial position. The amino and hydroxyl groups will also favor equatorial positions, but their smaller size makes them more amenable to axial placement compared to iodine. The conformational equilibrium will therefore be a balance between the tendencies of all three groups to occupy equatorial positions.
Stereoelectronic Effects
Stereoelectronic effects, such as hyperconjugation, also impact the conformational stability. Hyperconjugation involves the interaction of filled bonding orbitals with adjacent empty antibonding orbitals. For instance, an interaction between the C-C sigma bonding orbitals of the ring and the C-I antibonding orbital (σC-C → σ*C-I) can stabilize a conformation where the iodine atom is axial. Similarly, interactions involving the lone pairs of the nitrogen and oxygen atoms with antibonding orbitals of the ring can influence the conformational equilibrium. The anomeric effect, where an electronegative substituent adjacent to a heteroatom prefers an axial orientation, might also play a role, although it is typically more pronounced in heterocyclic systems.
Intramolecular Hydrogen Bonding Patterns
Intramolecular hydrogen bonding can significantly stabilize certain conformations. In this compound, several hydrogen bonding patterns are possible:
O-H···N: A hydrogen bond between the hydroxyl group (donor) and the amino group (acceptor).
N-H···O: A hydrogen bond between the amino group (donor) and the hydroxyl group (acceptor).
O-H···I and N-H···I: The iodine atom, with its large electron cloud, can act as a weak hydrogen bond acceptor.
The formation of these hydrogen bonds requires the interacting groups to be in close proximity, which can favor conformations where these groups are in a gauche or even an axial-equatorial relationship, potentially overriding some steric preferences. For example, a conformation with an axial hydroxyl group and an equatorial amino group might be stabilized by an O-H···N hydrogen bond.
Solvent Effects on Conformational Preferences
The polarity of the solvent can have a profound effect on the conformational equilibrium. In polar, protic solvents, the solvent molecules can form intermolecular hydrogen bonds with the amino and hydroxyl groups. This can disrupt intramolecular hydrogen bonds that might stabilize a particular conformer in a nonpolar solvent. Consequently, in polar solvents, steric considerations often become more dominant in determining the preferred conformation. Conversely, in nonpolar solvents, intramolecular hydrogen bonding is more likely to occur and can be a stronger determining factor for the conformational preference.
| Solvent Polarity | Predominant Effect | Likely Favored Conformation |
| High (e.g., water, methanol) | Solvation of polar groups | Conformation with bulky groups in equatorial positions to minimize steric strain. |
| Low (e.g., cyclohexane, CCl4) | Intramolecular hydrogen bonding | Conformation stabilized by internal O-H···N or N-H···O bonds, even if sterically less favorable. |
Mechanisms of Conformational Switching
The conformational equilibrium of this compound can be intentionally shifted, a phenomenon known as conformational switching. One of the most effective triggers for this is a change in pH.
| Condition | Key Change | Resulting Conformational Shift |
| Acidic (Low pH) | Protonation of the amino group to -NH3+ | The increased steric bulk and positive charge can induce a ring inversion to minimize steric and electrostatic repulsions, favoring a different chair conformer. |
| Basic (High pH) | Deprotonation of the hydroxyl and/or amino group | Changes in charge and hydrogen bonding capacity can alter the balance of intramolecular forces, shifting the conformational equilibrium. |
Computational and Theoretical Studies
Quantum Chemical Calculations for Conformational Landscapes and Energy Minimization (e.g., DFT, MP2)
The conformational landscape of 2-Amino-6-iodocyclohexan-1-ol is complex due to the flexible cyclohexane (B81311) ring and the presence of three substituents. The chair conformation is the most stable for cyclohexane, but the substituents (amino, iodo, and hydroxyl groups) can occupy either axial or equatorial positions, leading to multiple possible stereoisomers and conformers.
Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to map this landscape. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. By calculating the energies of different possible conformers, researchers can identify the most stable (lowest energy) structures.
For a disubstituted cyclohexanol (B46403), such as a cis-2-halocyclohexanol, theoretical calculations can determine the relative energies of conformers, for instance, comparing a structure with an equatorial hydroxyl group and an axial halogen to one with an axial hydroxyl group and an equatorial halogen. nih.govresearchgate.net Similar calculations for this compound would involve systematically arranging the -OH, -I, and -NH2 groups in various axial and equatorial positions on the cyclohexane chair and calculating the single-point energy for each. Geometry optimization is then performed to find the local energy minimum for each starting conformation. The results of these calculations provide a detailed map of the potential energy surface, revealing the thermodynamically preferred shapes of the molecule in the gas phase. nih.gov
Table 1: Representative Conformers of this compound for Theoretical Analysis This table illustrates the types of conformers that would be analyzed in a typical computational study. The relative energies are hypothetical and would be determined by quantum chemical calculations.
| Conformer | -OH Position | -I Position | -NH2 Position | Relative Energy (Hypothetical) |
| 1 | Equatorial | Equatorial | Equatorial | To be calculated |
| 2 | Equatorial | Equatorial | Axial | To be calculated |
| 3 | Equatorial | Axial | Equatorial | To be calculated |
| 4 | Axial | Equatorial | Equatorial | To be calculated |
| 5 | Axial | Axial | Equatorial | To be calculated |
| 6 | Axial | Equatorial | Axial | To be calculated |
| 7 | Equatorial | Axial | Axial | To be calculated |
| 8 | Axial | Axial | Axial | To be calculated |
Natural Bond Orbital (NBO) Analysis of Electronic Structure and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study chemical bonding and electron distribution within a molecule. uni-muenchen.dewikipedia.orgnih.gov It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and two-center bonds of a Lewis structure. uni-muenchen.dewikipedia.org
For this compound, NBO analysis would provide insights into:
Hybridization and Bond Composition: It details the atomic orbital contributions to each bond (e.g., C-C, C-O, C-N, C-I, O-H, N-H), describing their s- and p-character.
Atomic Charges: NBO calculates the natural population analysis (NPA) charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods.
Hyperconjugative Interactions: A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu These interactions, also known as hyperconjugation, are crucial for understanding molecular stability. For example, the analysis could quantify the stabilizing energy from the interaction between a C-H bonding orbital and an adjacent empty C-C antibonding orbital (σ → σ), or between a nitrogen or oxygen lone pair and an adjacent antibonding orbital (n → σ). In this compound, intramolecular hydrogen bonds, such as between the hydroxyl and amino groups, would be identified and their strength quantified by a second-order perturbation theory analysis of the NBO Fock matrix. wisc.edu
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR coupling constants) for Conformational Assignment
NMR spectroscopy is a primary experimental technique for determining molecular conformation in solution. researchgate.net A key parameter is the vicinal proton-proton coupling constant (³JHH), which depends on the dihedral angle between the protons, as described by the Karplus equation. nih.gov
Computational methods can predict NMR parameters, providing a powerful link between theoretical structures and experimental data. After geometry optimization of the various conformers of this compound using methods like DFT, the NMR shielding tensors and spin-spin coupling constants can be calculated.
By comparing the theoretically predicted ³JHH values for different stable conformers with the experimentally measured values, a definitive assignment of the molecule's dominant conformation in solution can be made. nih.gov For example, a large coupling constant (typically 8-13 Hz) between two protons on adjacent carbons in a cyclohexane ring indicates a dihedral angle near 180°, which is characteristic of an axial-axial relationship. A small coupling constant (1-5 Hz) suggests an axial-equatorial or equatorial-equatorial relationship. Theoretical calculations can refine this analysis, especially in cases where the conformation is distorted or multiple conformers are in equilibrium. nih.govnih.gov
Molecular Dynamics Simulations for Solution-Phase Conformational Behavior
While quantum chemical calculations typically model a molecule in the gas phase at 0 K, its behavior in a real-world solution can be different due to interactions with solvent molecules. nih.govrsc.org Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.
In an MD simulation of this compound, the molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water, chloroform). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate their movement over a period of time.
This approach provides a dynamic picture of the molecule's behavior, allowing researchers to:
Study Conformational Dynamics: MD simulations can show transitions between different chair conformers (ring flips) and the rotation of substituent groups in solution.
Analyze Solvent Effects: The simulations explicitly model hydrogen bonding and other interactions between the amino and hydroxyl groups of the solute and the surrounding solvent molecules. nih.govresearchgate.net This is crucial because solvent can stabilize certain conformers over others, potentially changing the conformational equilibrium compared to the gas phase. nih.gov
Determine Solvation Structure: The simulation reveals how solvent molecules arrange themselves around the solute, forming a solvation shell. This can provide insights into the molecule's solubility and reactivity.
By combining quantum chemical calculations for energetics with MD simulations for dynamics and solvent effects, a comprehensive theoretical understanding of the structure and behavior of this compound can be achieved. nih.gov
Reactivity and Transformations of 2 Amino 6 Iodocyclohexan 1 Ol
Reactions at the Amino Functionality
The primary amino group in 2-Amino-6-iodocyclohexan-1-ol is a key site for nucleophilic reactions and derivatization. Its reactivity is fundamental to the construction of more complex molecular architectures.
Nucleophilic Substitution and Derivatization
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This characteristic allows it to readily participate in nucleophilic substitution reactions with a variety of electrophiles. For instance, it can react with alkyl halides to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts upon exhaustive alkylation. The reaction proceeds via a standard SN2 mechanism, where the amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The presence of a base can facilitate the reaction by deprotonating the resulting ammonium salt, regenerating a neutral amine for further reaction.
Formation of Amides, Ureas, and Sulfonamides
The nucleophilic nature of the amino group also enables the formation of stable amide, urea, and sulfonamide linkages, which are prevalent in many biologically active molecules and materials.
Amides: Acylation of the amino group can be achieved using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). The reaction with an acyl chloride, for example, involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Ureas: The synthesis of urea derivatives from this compound can be accomplished by reacting the amino group with isocyanates. The nitrogen of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea. This reaction is generally high-yielding and proceeds under mild conditions.
Sulfonamides: Sulfonamides are readily prepared by the reaction of the amino group with sulfonyl chlorides. ekb.egnih.gov This reaction, known as the Hinsberg test for amines, involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, with the subsequent loss of a chloride ion. ekb.eg The resulting sulfonamide is a stable and important functional group in medicinal chemistry. ekb.egnih.govnih.gov
Table 1: Representative Reactions at the Amino Functionality
| Reagent | Product Type | General Reaction Conditions |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |
| Acyl Chloride (e.g., CH₃COCl) | Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
| Isocyanate (e.g., PhNCO) | Urea | Solvent (e.g., THF) |
| Sulfonyl Chloride (e.g., TsCl) | Sulfonamide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
Reactions at the Hydroxyl Functionality
The secondary hydroxyl group in this compound offers another site for chemical modification, including esterification, etherification, and oxidation reactions.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be converted to an ester by reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is a common method. Alternatively, reaction with a more reactive acyl chloride or anhydride in the presence of a base provides a more rapid and often higher-yielding route to the corresponding ester.
Etherification: The formation of an ether linkage can be achieved through the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide.
Oxidation Reactions
The secondary alcohol can be oxidized to a ketone. The choice of oxidizing agent will determine the outcome. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), will selectively oxidize the secondary alcohol to a ketone without affecting the amino or iodo functionalities. Stronger oxidizing agents, like chromic acid (Jones reagent), can also effect this transformation, but care must be taken to avoid over-oxidation or side reactions with other functional groups.
Table 2: Representative Reactions at the Hydroxyl Functionality
| Reagent | Product Type | General Reaction Conditions |
|---|---|---|
| Acyl Chloride (e.g., CH₃COCl) | Ester | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
| Alkyl Halide (e.g., CH₃I) + NaH | Ether | Solvent (e.g., THF) |
| PCC | Ketone | Solvent (e.g., CH₂Cl₂) |
| Jones Reagent (CrO₃/H₂SO₄) | Ketone | Solvent (e.g., Acetone) |
Reactions Involving the Carbon-Iodine Bond
The carbon-iodine bond in this compound is the most labile of the carbon-halogen bonds and is susceptible to nucleophilic substitution and elimination reactions. Iodine is an excellent leaving group, facilitating these transformations.
Nucleophilic Substitution: The iodine atom can be displaced by a variety of nucleophiles. Strong nucleophiles can replace the iodine via an SN2 mechanism. The stereochemistry of the reaction will depend on the reaction conditions and the nature of the nucleophile.
Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form an alkene. The regioselectivity of the elimination will be influenced by the stereochemical arrangement of the hydrogen and iodine atoms.
Reductive Dehalogenation: The carbon-iodine bond can be cleaved under reductive conditions. Common methods include the use of metal hydrides, such as tributyltin hydride, or catalytic hydrogenation. This reaction results in the replacement of the iodine atom with a hydrogen atom.
Table 3: Representative Reactions at the Carbon-Iodine Bond
| Reagent | Product Type | General Reaction Conditions |
|---|---|---|
| Strong Nucleophile (e.g., NaN₃) | Azide (B81097) | Solvent (e.g., DMF) |
| Strong, Non-nucleophilic Base (e.g., DBU) | Alkene | Solvent (e.g., THF) |
| Tributyltin Hydride + AIBN | Dehalogenated Cyclohexanol (B46403) | Heat |
Nucleophilic Substitution Reactions (S(_N)1, S(_N)2)
Nucleophilic substitution reactions at the carbon bearing the iodine atom are a primary mode of reactivity for this compound. The mechanism of this substitution, whether it proceeds via a unimolecular (S(_N)1) or bimolecular (S(_N)2) pathway, is influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the stereochemistry of the substrate.
The S(_N)2 mechanism is generally favored by strong, small nucleophiles and aprotic polar solvents. This pathway involves a backside attack on the carbon-iodine bond, leading to an inversion of stereochemistry at the reaction center. For an S(_N)2 reaction to occur efficiently on a cyclohexane (B81311) ring, the substituents must be able to adopt a conformation that allows for this backside approach.
Conversely, the S(_N)1 mechanism is favored by weak nucleophiles and protic solvents, which can stabilize the intermediate carbocation. The formation of a carbocation at the C-6 position would be followed by the attack of the nucleophile from either face, leading to a mixture of stereoisomers. The stability of the carbocation is a key factor in this mechanism.
The amino and hydroxyl groups within the molecule can also influence the course of substitution reactions. Under certain conditions, they can act as intramolecular nucleophiles or influence the stability of reaction intermediates.
Table 1: Illustrative Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Potential Product | Predominant Mechanism |
| Azide | Sodium Azide (NaN(_3)) | 2-Amino-6-azidocyclohexan-1-ol | S(_N)2 |
| Cyanide | Sodium Cyanide (NaCN) | 2-Amino-6-cyanocyclohexan-1-ol | S(_N)2 |
| Hydroxide | Sodium Hydroxide (NaOH) | Cyclohexane-1,2-diamine (via rearrangement) or Cyclohexane-1,2-diol | S(_N)2/Elimination |
| Alkoxide | Sodium Methoxide (NaOCH(_3)) | 2-Amino-6-methoxycyclohexan-1-ol | S(_N)2/Elimination |
| Water | H(_2)O | 2-Aminocyclohexane-1,6-diol | S(_N)1 |
Note: The actual products and predominant mechanisms would need to be confirmed by experimental data.
Elimination Reactions (E1, E2)
Elimination reactions of this compound lead to the formation of an alkene, specifically 6-aminocyclohex-2-en-1-ol or a related isomer. The mechanism can be either unimolecular (E1) or bimolecular (E2), with the E2 pathway being more common for secondary iodides in the presence of a strong base.
The E2 mechanism requires a specific stereochemical arrangement known as an anti-periplanar conformation, where the hydrogen atom to be removed and the leaving group (iodine) are on opposite sides of the C-C bond and in the same plane. In the context of a cyclohexane ring, this translates to a trans-diaxial arrangement of the proton and the leaving group. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. The choice of a strong, non-nucleophilic base, such as potassium tert-butoxide, in a non-polar solvent favors the E2 pathway over competing S(_N)2 reactions.
The E1 mechanism, in contrast, proceeds through a carbocation intermediate, similar to the S(_N)1 reaction. It is favored by weak bases and protic solvents. The rate of an E1 reaction is dependent only on the concentration of the substrate.
The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. However, the stereochemical constraints of the E2 reaction on the cyclohexane ring can sometimes lead to the formation of the less substituted Hofmann product if the required anti-periplanar proton is only available at the less substituted position.
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is susceptible to a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are particularly noteworthy.
In a typical cross-coupling reaction, a low-valent transition metal catalyst, often a palladium(0) species, undergoes oxidative addition into the carbon-iodine bond. This is followed by a transmetalation step with an organometallic reagent (in the case of Suzuki or Negishi coupling) or reaction with an alkene or alkyne (in Heck and Sonogashira couplings). The final step is a reductive elimination that forms the new bond and regenerates the active catalyst.
The amino and hydroxyl groups would likely require protection prior to the cross-coupling reaction to prevent them from interfering with the catalyst or the organometallic reagents.
Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product Structure |
| Suzuki Coupling | Arylboronic acid | Pd(PPh(_3))(_4), Base | 2-Amino-6-arylcyclohexan-1-ol |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)(_2), PPh(_3), Base | 2-Amino-6-vinylcyclohexan-1-ol derivative |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh(_3))(_4), CuI, Base | 2-Amino-6-alkynylcyclohexan-1-ol |
| Buchwald-Hartwig Amination | Amine | Pd(_2)(dba)(_3), Ligand, Base | N-(6-amino-2-hydroxycyclohexyl)amine derivative |
Note: These are generalized examples and specific reaction conditions would need to be optimized.
Intramolecular Cyclization Reactions and Heterocycle Formation
The proximate arrangement of the amino, hydroxyl, and iodo functional groups in this compound provides a template for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. These reactions can be promoted by a base or a transition metal catalyst.
For instance, under basic conditions, the amino or hydroxyl group can act as an internal nucleophile, displacing the iodide to form a fused or bridged bicyclic system. The stereochemistry of the starting material will be crucial in determining the feasibility and outcome of such cyclizations.
N-cyclization: Treatment with a base could deprotonate the amine, which could then attack the carbon bearing the iodine to form a nitrogen-containing bicyclic compound, such as a derivative of 2-azabicyclo[3.1.0]hexane.
O-cyclization: Similarly, deprotonation of the hydroxyl group could lead to an oxygen-containing bicyclic product, like a derivative of 2-oxabicyclo[3.1.0]hexane.
Transition metal catalysis can also facilitate intramolecular cyclizations. For example, a palladium-catalyzed intramolecular Heck-type reaction could be envisioned if the amino or hydroxyl group were tethered to an alkene. More directly, intramolecular versions of the Buchwald-Hartwig amination or etherification could lead to the formation of saturated heterocycles. The synthesis of six-membered heterocycles is a significant area of medicinal and synthetic chemistry.
The specific heterocyclic products formed would depend on the relative stereochemistry of the functional groups on the cyclohexane ring and the reaction conditions employed.
Synthetic Utility of 2 Amino 6 Iodocyclohexan 1 Ol and Its Derivatives
As Chiral Building Blocks in Complex Molecule Synthesis
The inherent chirality of 2-Amino-6-iodocyclohexan-1-ol, arising from its stereochemically defined amino and hydroxyl groups on a cyclohexane (B81311) ring, earmarks it as a valuable chiral building block. The presence of three distinct functional groups—an amine, an alcohol, and an iodo group—offers orthogonal handles for sequential chemical transformations. This trifunctional nature allows for the stepwise introduction of molecular complexity, a key strategy in the total synthesis of natural products and pharmaceuticals.
The amino and hydroxyl moieties can serve as nucleophiles or be protected to direct reactivity at other sites. The iodo group, a versatile functionality, can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the introduction of diverse substituents, enabling the construction of a library of complex molecules from a single chiral precursor.
Table 1: Potential Applications of this compound as a Chiral Building Block
| Feature | Synthetic Advantage | Potential Application |
| Vicinal Amino Alcohol | Can form chiral oxazolidinones or be used in cyclization reactions. | Synthesis of chiral auxiliaries, ligands, and alkaloids. |
| Iodo Group | Enables cross-coupling reactions and nucleophilic substitution. | Introduction of aryl, alkynyl, and other functional groups. |
| Cyclohexane Scaffold | Provides a rigid conformational framework. | Control of stereochemistry in subsequent reactions. |
Detailed research findings on the direct application of this compound in the synthesis of complex molecules are not yet widely reported. However, the principles of using similar 1,2-aminocyclohexanol (B3021766) derivatives are well-documented, suggesting a promising future for this particular building block.
Applications as Chiral Ligands in Asymmetric Catalysis
The vicinal amino alcohol functionality in this compound makes it an excellent precursor for the synthesis of chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations.
Enantioselective Transformations Mediated by Derived Ligands
Ligands derived from this compound could be employed in a range of enantioselective reactions. For instance, N-acylation or N-alkylation of the amino group, followed by coordination to a metal, could yield catalysts for asymmetric additions, reductions, and oxidations. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the nitrogen and oxygen atoms, as well as by leveraging the iodo group for further derivatization.
Table 2: Potential Enantioselective Reactions Catalyzed by Ligands Derived from this compound
| Reaction Type | Metal | Potential Substrates |
| Asymmetric Hydrogenation | Ru, Rh | Ketones, Imines |
| Asymmetric Aldol Reaction | Ti, Zn | Aldehydes, Ketones |
| Asymmetric Michael Addition | Cu, Ni | Enones, Nitroalkenes |
| Asymmetric Epoxidation | Ti, V | Alkenes |
Diastereoselective Induction in Organic Reactions
Beyond enantioselectivity, ligands derived from this compound can also be utilized to control diastereoselectivity. The rigid cyclohexane backbone of the ligand can create a well-defined chiral pocket that favors the formation of one diastereomer over another. This is particularly relevant in reactions involving prochiral substrates that can lead to multiple stereoisomeric products. The conformational rigidity of the cyclohexane ring, influenced by the substituents, would play a crucial role in dictating the facial selectivity of the approaching reactant.
Role in the Design of Molecular Switches and Allosteric Systems
The conformational properties of the cyclohexane ring in this compound provide a foundation for the design of molecular switches and allosteric systems. The chair-like conformations of the cyclohexane ring can be influenced by the nature and size of the substituents, as well as by external stimuli.
The amino group, being basic, can be protonated or deprotonated, leading to significant changes in the electronic and steric environment of the molecule. This pH-dependent transformation could be harnessed to control the conformation of the cyclohexane ring, effectively creating a molecular switch. For instance, protonation of the amino group could favor a conformation where the bulky ammonium (B1175870) group occupies an equatorial position to minimize steric strain. This conformational change could, in turn, alter the binding affinity of a remote site on the molecule, demonstrating an allosteric effect.
Furthermore, the iodo group offers a handle for introducing photoresponsive or redox-active moieties. The incorporation of such groups could allow for the conformational state of the molecule to be controlled by light or an electrical potential, expanding the range of stimuli that can be used to operate the molecular switch. The interplay between the conformational preferences of the cyclohexane ring and the responsive nature of the appended functional groups is key to the design of sophisticated molecular machinery.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge and a significant area for future research will be the development of efficient, stereoselective, and sustainable methods for the synthesis of 2-Amino-6-iodocyclohexan-1-ol. Given the vicinal (1,2) and 1,3-relationship of the functional groups, achieving precise stereochemical control is paramount.
Prospective Synthetic Strategies:
From Cyclohexene (B86901) Oxide: A plausible and convergent approach would involve the ring-opening of cyclohexene oxide. This could be a two-step process beginning with the regioselective opening of the epoxide with an azide (B81097) source, followed by reduction to the amine and subsequent iodination. Alternatively, a direct aminolysis followed by iodination could be explored. A key challenge will be controlling the regioselectivity of the initial ring-opening.
From Cyclohexenone: A route starting from cyclohexenone could involve a conjugate addition of an amine, followed by stereoselective reduction of the ketone and subsequent iodination. The stereochemical outcome of the reduction and iodination steps would need careful optimization.
Iodocyclization of Allylic Amines: An elegant and potentially stereocontrolled approach would be the iodocyclization of an allylic amine derived from a cyclohexenol precursor. This strategy could offer good control over the relative stereochemistry of the newly formed stereocenters.
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases or aminotransferases, could offer a highly selective and sustainable route to chiral intermediates for the synthesis of this compound. rsc.org
Sustainability Considerations:
Future synthetic efforts should focus on green chemistry principles. This includes the use of less hazardous reagents, minimizing waste, and employing catalytic methods. For instance, developing catalytic methods for iodination that avoid the use of stoichiometric and often harsh iodinating agents would be a significant advancement. nsf.govmdpi.commdpi.com
Deeper Elucidation of Conformational Dynamics and Stereoelectronic Effects
The conformational preferences of the cyclohexane (B81311) ring in this compound are expected to be complex, governed by a delicate balance of steric and stereoelectronic interactions. A thorough understanding of these dynamics is crucial as they will dictate the molecule's reactivity and its interactions with other molecules.
Key Conformational Influences:
A-values: The steric bulk of the iodo, amino, and hydroxyl groups will play a significant role in determining their preference for equatorial or axial positions in the chair conformation.
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino and hydroxyl groups, or between these groups and the iodine atom, could significantly influence the conformational equilibrium.
Stereoelectronic Effects: Hyperconjugative interactions, such as n→σ* and σ→σ* interactions, are expected to be significant. acs.org For instance, the orientation of the C-I, C-N, and C-O bonds will affect the stability of the different conformers. The gauche effect may also play a role in the relative orientation of the substituents.
Methods for Investigation:
NMR Spectroscopy: Advanced NMR techniques, including the measurement of coupling constants and Nuclear Overhauser Effect (NOE) experiments, will be invaluable for determining the preferred conformation in solution.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the potential energy surface of the molecule and predict the relative stabilities of different conformers.
X-ray Crystallography: If suitable crystals can be obtained, X-ray diffraction will provide definitive information about the solid-state conformation.
Exploration of Novel Reactivity and Cascade Transformations
The trifunctional nature of this compound opens the door to a wide range of chemical transformations, including the potential for novel cascade reactions where multiple bonds are formed in a single operation. acs.orgnih.govnih.govacs.org
Potential Reactive Pathways:
Intramolecular Cyclization: The vicinal amino and iodo groups could participate in intramolecular substitution reactions to form aziridines. Similarly, the amino and hydroxyl groups could be involved in the formation of oxazolidines. The stereochemistry of the starting material will be critical in determining the feasibility and outcome of these reactions.
Radical Reactions: The carbon-iodine bond is susceptible to homolytic cleavage, suggesting that the molecule could be a precursor for carbon-centered radicals. These radicals could then participate in a variety of transformations, such as cyclizations and intermolecular additions.
Metal-Catalyzed Cross-Coupling: The iodo group provides a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.
Cascade Reactions: A particularly exciting area for future research is the design of cascade reactions that exploit the multiple functional groups. For example, a reaction could be initiated at one functional group, which then triggers a series of subsequent transformations involving the other functional groups, leading to the rapid construction of complex molecular architectures.
Integration into Advanced Synthetic Methodologies and Supramolecular Chemistry
Beyond its own interesting chemistry, this compound has the potential to be a valuable building block in more complex synthetic endeavors and in the field of supramolecular chemistry.
Applications in Synthesis:
Natural Product Synthesis: The functionalized cyclohexane core of this molecule is a common motif in a variety of natural products, including alkaloids and amino sugars. nih.gov The stereochemically defined scaffold of this compound could serve as a key intermediate in the total synthesis of such molecules.
Medicinal Chemistry: The amino alcohol moiety is a well-known pharmacophore present in many biologically active compounds. rsc.orgresearchgate.netwestlake.edu.cnalfa-chemistry.com The ability to further functionalize the molecule via the iodo group makes it an attractive scaffold for the development of new therapeutic agents.
Supramolecular Chemistry:
Ligand Design: The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors, and the nitrogen atom can also act as a Lewis base. This makes this compound a promising candidate for the design of new ligands for metal complexes. alfa-chemistry.com
Self-Assembly: The potential for intermolecular hydrogen bonding suggests that this molecule or its derivatives could participate in self-assembly processes to form well-defined supramolecular structures, such as gels, liquid crystals, or nanotubes.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 2-Amino-6-iodocyclohexan-1-ol, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify functional groups and stereochemistry. The compound’s polar surface area (46.25 Å) and two hydrogen bond donors ( ) influence peak splitting and chemical shifts.
- Infrared Spectroscopy (IR) : Analyze amino (-NH) and hydroxyl (-OH) stretches (3200–3600 cm) to confirm functional groups.
- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight (241.07 g/mol, ) and iodine isotopic patterns.
- Elemental Analysis : Quantify iodine content using ICP-MS (referenced in ) to confirm purity.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
- Ventilation : Work in a fume hood to avoid inhalation ( ).
- Waste Disposal : Segregate iodine-containing waste and transfer to certified hazardous waste facilities ( ).
- Emergency Measures : Maintain access to eyewash stations and safety showers ( ).
Q. How should researchers select purification methods for this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane, considering the compound’s logP (0.0989, ) for optimal separation.
- Recrystallization : Choose solvents like ethanol/water based on solubility (logD = -2.91 at pH 5.5, ).
- Thermal Stability : Avoid high temperatures due to potential iodine displacement ( ).
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing iodine displacement side reactions?
- Methodological Answer :
- Reaction Conditions : Use low-polarity solvents (e.g., dichloromethane) to reduce nucleophilic substitution.
- Temperature Control : Maintain reactions below 40°C ( ) to prevent thermal degradation.
- Catalytic Additives : Introduce iodide scavengers (e.g., silver salts) to suppress byproducts ( ).
- Monitoring : Track reaction progress via TLC or in situ FTIR to terminate before side reactions dominate.
Q. How should discrepancies in reported LogP values be addressed across studies?
- Methodological Answer :
- Experimental Validation : Use the shake-flask method with octanol/water partitioning (pH 7.4) to measure logD (-2.28, ).
- Computational Cross-Check : Compare results with software predictions (e.g., MarvinSuite) using the compound’s InChIKey ( ).
- Contextual Analysis : Evaluate solvent systems and pH conditions from conflicting studies to identify methodological biases ( ).
Q. What computational approaches best predict the conformational stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy minima for chair and boat cyclohexane conformers, incorporating iodine’s steric effects.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess stability under experimental conditions ( ).
- Comparative Analysis : Validate models against crystallographic data of analogous iodinated cyclohexanols ( ).
Q. How can researchers analyze contradictory biological activity data for derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., amino group position) and correlate with bioassay results.
- Dose-Response Curves : Replicate experiments under standardized conditions (pH, temperature) to isolate variables ( ).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors in published datasets ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
